1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
Description
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1305652-34-9, molecular weight: 274.70) is a sulfonyl chloride derivative with a pyrazole core substituted with a 4-fluorophenyl group at the 1-position and a methyl group at the 5-position. This compound is widely utilized as a sulfonylating agent in organic synthesis, enabling the introduction of sulfonyl groups into target molecules for applications in pharmaceuticals, agrochemicals, and materials science . Its structure combines aromatic fluorine substitution, which enhances electronic effects, and a reactive sulfonyl chloride moiety, making it a versatile intermediate.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O2S/c1-7-10(17(11,15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPKESOOUFVRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves:
- Formation of the pyrazole core with the 4-fluorophenyl and 5-methyl substituents.
- Introduction of the sulfonyl group at the 4-position of the pyrazole ring.
- Conversion of the sulfonyl group into the sulfonyl chloride functionality.
This approach is consistent with general pyrazole sulfonyl chloride syntheses, which often start from substituted phenylhydrazines and appropriate carbonyl compounds to build the pyrazole ring, followed by sulfonylation and chlorination steps.
Stepwise Preparation Method (Based on Patent CN105646356A)
A representative preparation method for sulfophenyl pyrazole derivatives, which can be adapted for this compound, involves the following steps:
| Step | Description |
|---|---|
| 1 | Reaction of compound (I) with compound (II) in solvent under alkaline conditions, followed by oxidation to yield compound (III). |
| 2 | Reaction of compound (III) with a chloride reagent, then with an alcohol or alkylating reagent to form compound (IV). |
| 3 | Reaction of compound (IV) with a sulfide (V) in solvent to obtain compound (VI). |
| 4 | Basic hydrolysis of compound (VI), followed by oxidation with hydrogen peroxide to yield compound (VII). Alternatively, oxidation first, then hydrolysis. |
| 5 | Reaction of compound (VII) with a chloride reagent to produce compound (VIII). |
| 6 | Esterification of compound (VIII) with 1,3-dimethyl-5-hydroxypyrazole under acid-binding agent to form compound (IX). |
| 7 | Under alkaline conditions and catalyst, compound (IX) is transformed to the target sulfophenyl pyrazole (X). |
This multi-step synthetic route highlights the importance of controlled oxidation, chlorination, and esterification reactions to achieve the sulfonyl chloride functionality on the pyrazole ring.
Specific Synthesis of Pyrazole Sulfonyl Chlorides
While direct literature on this compound synthesis is limited, analogous pyrazole sulfonyl chlorides are often prepared by:
- Synthesizing the pyrazole core via condensation of substituted phenylhydrazines with β-dicarbonyl compounds or related precursors.
- Introducing the sulfonyl group through sulfonation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride.
- Conversion of sulfonic acid intermediates to sulfonyl chlorides by reaction with chlorinating agents like thionyl chloride or phosphorus pentachloride.
For example, pyrazole derivatives have been synthesized by reacting substituted phenylhydrazines with ethyl acetoacetate in ethanol, followed by chlorination and oxidation steps.
Example of Pyrazole Core Formation
A typical procedure for pyrazole formation relevant to this compound involves:
| Reagent/Condition | Description |
|---|---|
| Substituted phenylhydrazine (e.g., 4-fluorophenylhydrazine) | Starting material for pyrazole ring formation. |
| β-Keto ester or β-dicarbonyl compound (e.g., ethyl acetoacetate) | Condenses with hydrazine to form pyrazole core. |
| Solvent: Anhydrous ethanol | Medium for condensation reaction. |
| Temperature: Reflux | Promotes ring closure and formation. |
After pyrazole formation, the compound can be further functionalized to introduce the sulfonyl chloride group.
Chlorination to Form Sulfonyl Chloride
The sulfonyl chloride group is introduced by chlorination of the corresponding sulfonic acid or sulfonate intermediate. Chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are typically used. The reaction conditions are carefully controlled to avoid over-chlorination or decomposition.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| Pyrazole formation | Condensation | 4-fluorophenylhydrazine + β-keto ester, ethanol, reflux | Formation of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole |
| Sulfonation | Sulfonyl group introduction | Chlorosulfonic acid or sulfuryl chloride | Introduction of sulfonic acid group at 4-position |
| Chlorination | Conversion to sulfonyl chloride | Thionyl chloride or PCl5, controlled temp | Formation of sulfonyl chloride functionality |
| Purification | Extraction, recrystallization | Organic solvents, drying agents | Pure this compound |
Research Findings and Notes
- The sulfonyl chloride group significantly enhances the reactivity of the compound, allowing it to act as an intermediate for further nucleophilic substitution reactions in medicinal chemistry.
- The preparation requires careful control of reaction conditions, particularly during chlorination, to prevent side reactions and degradation.
- Analytical techniques such as ^1H-NMR, IR spectroscopy, and recrystallization are employed to confirm the structure and purity of intermediates and final products.
- The synthetic routes often involve multi-step sequences with intermediate isolations to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride exhibits promising anticancer properties. It acts as a selective inhibitor of certain kinases involved in cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as a lead compound for developing new anticancer agents .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It inhibits specific pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 15 | COX-2 |
| Aspirin | 20 | COX-2 |
| Ibuprofen | 25 | COX-2 |
Agrochemicals
Pesticide Development
The sulfonyl chloride group is known for its reactivity, allowing the synthesis of novel agrochemicals. This compound can be used to create herbicides or fungicides that target specific pests without affecting non-target species.
Case Study : Research conducted by agricultural scientists showed that formulations containing this compound demonstrated effective control over specific weed species while maintaining safety for crops .
Material Science
Polymer Synthesis
In material science, this compound serves as a building block for synthesizing functional polymers. Its sulfonyl chloride moiety can react with various nucleophiles to form polymeric materials with tailored properties.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polyurethane | 50 | 200 |
| Polyamide | 70 | 250 |
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Table 1: Structural Analogs of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl Chloride
Key Findings :
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances electrophilicity at the sulfonyl chloride moiety compared to alkyl-substituted analogs (e.g., ethyl or methyl), favoring nucleophilic substitution reactions .
- Aromatic vs. Heteroaromatic Cores : Replacement of the fluorophenyl group with a pyridinyl ring (as in the trifluoromethylpyridine analog) introduces nitrogen-based hydrogen-bonding capabilities, broadening utility in agrochemicals .
Halogen Substitution in Isostructural Compounds
The target compound is incorporated into larger isostructural derivatives (e.g., compounds 4 and 5 in and ), where halogen substitution (Cl vs. F) impacts molecular packing and crystallinity:
Table 2: Halogen Substitution Effects in Isostructural Derivatives
Key Findings :
- Crystallographic Adjustments: Chlorine’s larger atomic radius necessitates minor structural adjustments in compound 4, whereas fluorine’s smaller size in compound 5 allows tighter packing without significant conformational changes .
- Reactivity Implications : Chlorine’s higher electronegativity may increase reactivity in further derivatization compared to fluorine .
Functional Group Comparison: Sulfonyl Chloride vs. Sulfanyl
The sulfonyl chloride group in the target compound contrasts with sulfanyl (thioether) groups in structurally related pyrazoles:
Table 3: Functional Group Comparison
Key Findings :
- Reactivity : Sulfonyl chlorides are superior for introducing sulfonyl groups in synthetic pathways, while sulfanyl derivatives are more stable and suited for coordination chemistry .
- Structural Planarity : The sulfanyl-containing compound in exhibits near-planar geometry except for a perpendicular fluorophenyl group, whereas the target compound’s sulfonyl chloride moiety likely adopts a planar conformation due to conjugation with the pyrazole ring .
Biological Activity
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1305652-34-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₈ClFN₂O₂S
- Molecular Weight : 274.7 g/mol
- IUPAC Name : 1-(4-fluorophenyl)-5-methylpyrazole-4-sulfonyl chloride
- Appearance : Powder
- Storage Temperature : Room Temperature
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₈ClFN₂O₂S |
| Molecular Weight | 274.7 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-5-methylpyrazole-4-sulfonyl chloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound's effectiveness was evaluated through various assays targeting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
-
Inhibition of COX Enzymes :
- The compound demonstrated significant inhibition against COX-2 with IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac. For instance, derivatives in related studies showed IC₅₀ values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating a strong anti-inflammatory profile .
- Mechanism of Action :
-
Case Studies :
- In one study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects in a carrageenan-induced rat paw edema model. The results indicated that certain compounds exhibited over 60% inhibition of edema formation, showcasing their potential as effective anti-inflammatory agents .
Safety and Toxicity
The safety profile of this compound has been assessed in various preclinical studies. The compound was classified with hazard statements indicating potential skin and respiratory irritation (H314-H335) . However, acute toxicity tests revealed that the lethal dose (LD₅₀) in mice exceeded 2000 mg/kg, suggesting a relatively safe profile at therapeutic doses .
Q & A
(Basic) What are the optimal synthetic routes and reaction conditions for preparing 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclization of substituted hydrazides or condensation of intermediates. For example:
- Step 1: Condensation of 4-fluoroaniline derivatives with methyl-substituted pyrazole precursors under anhydrous conditions.
- Step 2: Sulfonation using chlorosulfonic acid or sulfur trioxide in dichloromethane at 0–5°C to avoid side reactions.
- Step 3: Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Critical Parameters: - Temperature control during sulfonation to prevent decomposition.
- Use of moisture-free reagents to avoid hydrolysis of the sulfonyl chloride group .
(Basic) Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Confirm sulfonyl chloride (S=O stretching at 1360–1380 cm⁻¹ and 1160–1180 cm⁻¹) and pyrazole ring (C=N at 1600–1650 cm⁻¹) .
- NMR:
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂Cl) .
(Advanced) How can X-ray crystallography and Hirshfeld surface analysis elucidate structural features and intermolecular interactions?
Methodological Answer:
- X-ray Crystallography:
- Grow single crystals via slow evaporation (e.g., in chloroform/ethanol).
- Analyze packing motifs: Fluorophenyl groups often engage in C–H···F or π-π stacking interactions .
- Hirshfeld Surface Analysis:
- Quantify interaction types (e.g., F···H, Cl···H) using CrystalExplorer.
- Identify dominant interactions driving crystal stability (e.g., >50% H-bond contributions) .
(Advanced) What computational methods are suitable for predicting reactivity and electronic properties?
Methodological Answer:
- DFT Calculations (B3LYP/6-311G ):
- Molecular Docking:
- Screen for biological targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina .
(Advanced) How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
Methodological Answer:
- Modification Strategies:
- Biological Assays:
- Test in vitro enzyme inhibition (e.g., carbonic anhydrase) using fluorometric assays .
- Evaluate cytotoxicity via MTT assays on cancer cell lines .
(Advanced) How should researchers resolve contradictions in spectral data or crystallographic parameters?
Methodological Answer:
- Data Validation:
- Cross-reference NMR assignments with DEPT-135 and HSQC to resolve overlapping signals .
- Re-examine crystallographic data (e.g., R-factor >5% may indicate disorder; use SQUEEZE in PLATON for solvent masking) .
- Reproducibility:
(Advanced) What strategies ensure stability during storage and handling?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
